molecular formula C20H21ClN2O2 B2796681 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide CAS No. 2034415-88-6

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Cat. No.: B2796681
CAS No.: 2034415-88-6
M. Wt: 356.85
InChI Key: LZSNHEDIXUUCAC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.85. The purity is usually 95%.
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Biological Activity

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide, also known as a synthetic organic compound, features a complex structure that includes a chlorophenyl group, an indole moiety, and a hydroxyethyl chain. The molecular formula is C20H21ClN2O2C_{20}H_{21}ClN_{2}O_{2}, with a molecular weight of 356.85 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action typically involves modulation of protein activity through binding interactions, which can lead to various pharmacological effects. Specific studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting that this compound may share similar therapeutic potentials .

Pharmacological Effects

Research has shown that the compound may exhibit the following biological activities:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including MCF7 and A549, indicating a possible role in cancer therapeutics.
  • Anti-inflammatory Effects : Compounds with similar indole structures have been documented to possess anti-inflammatory properties, which may be relevant for this compound as well.

Case Studies and Research Findings

A review of literature reveals several studies focusing on compounds related to this compound that highlight its potential applications:

  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of related compounds on cancer cell lines, reporting IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM for different derivatives .
    • Another investigation found that certain indole derivatives exhibited significant antiproliferative activity against HepG-2 cells with IC50 values as low as 0.71 µM .
  • Mechanistic Studies :
    • Research into the mechanism of action has suggested that these compounds may inhibit key signaling pathways involved in cancer progression, such as the ERK signaling pathway .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamideLacks indole moietyLimited anticancer activity
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamideContains phenyl instead of indoleModerate anti-inflammatory effects

The presence of the indole moiety in this compound is believed to enhance its biological activity compared to structurally similar compounds lacking this feature.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-23-13-17(16-7-2-3-8-18(16)23)19(24)12-22-20(25)10-9-14-5-4-6-15(21)11-14/h2-8,11,13,19,24H,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNHEDIXUUCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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